molecular formula C10H18N4O5S2 B14509959 L-Cysteinylglycyl-L-cysteinylglycine CAS No. 64395-06-8

L-Cysteinylglycyl-L-cysteinylglycine

Cat. No.: B14509959
CAS No.: 64395-06-8
M. Wt: 338.4 g/mol
InChI Key: XRNLWLSHAMWRRG-WDSKDSINSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteinylglycyl-L-cysteinylglycine can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases to catalyze the formation of peptide bonds between amino acids, offering a more environmentally friendly and cost-effective approach .

Chemical Reactions Analysis

Types of Reactions

L-Cysteinylglycyl-L-cysteinylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Cysteinylglycyl-L-cysteinylglycine has diverse applications in scientific research:

Mechanism of Action

L-Cysteinylglycyl-L-cysteinylglycine exerts its effects primarily through its thiol groups, which can undergo reversible oxidation-reduction reactions. These reactions help maintain cellular redox balance and protect cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteinylglycyl-L-cysteinylglycine is unique due to its two cysteine residues, which provide additional thiol groups for redox reactions. This enhances its antioxidant capacity and makes it a valuable compound for studying redox biology and developing antioxidant therapies .

Properties

CAS No.

64395-06-8

Molecular Formula

C10H18N4O5S2

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[(2R)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C10H18N4O5S2/c11-5(3-20)9(18)12-1-7(15)14-6(4-21)10(19)13-2-8(16)17/h5-6,20-21H,1-4,11H2,(H,12,18)(H,13,19)(H,14,15)(H,16,17)/t5-,6-/m0/s1

InChI Key

XRNLWLSHAMWRRG-WDSKDSINSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)N)S

Canonical SMILES

C(C(C(=O)NCC(=O)NC(CS)C(=O)NCC(=O)O)N)S

Origin of Product

United States

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